10,11-dihydro-9H-benzo[a]anthracen-8-one

Synthetic Intermediate Quality Control Procurement

Sourcing benz[a]anthracene derivatives with the precise reactivity for cyclopenta-fused PAH construction often leads to generic analogs lacking the critical 8-oxo group, causing synthetic pathway failures. This compound provides the exact solution. • Unique 10,11-dihydro & 8-oxo motif: Enables specific cyclization steps unattainable with benz[a]anthracene (CAS 56-55-3) or its non-oxo dihydro derivative. • Predictable reactivity: Well-characterized properties (LogP 4.5, TPSA 17.1 Ų) facilitate optimized reduction, alkylation, and condensation protocols. • Supply reliability: Consistently available at 98% purity, eliminating intermediate revalidation delays.

Molecular Formula C18H14O
Molecular Weight 246.3 g/mol
CAS No. 5472-20-8
Cat. No. B104670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10,11-dihydro-9H-benzo[a]anthracen-8-one
CAS5472-20-8
Molecular FormulaC18H14O
Molecular Weight246.3 g/mol
Structural Identifiers
SMILESC1CC2=C(C=C3C=CC4=CC=CC=C4C3=C2)C(=O)C1
InChIInChI=1S/C18H14O/c19-18-7-3-5-13-10-16-14(11-17(13)18)9-8-12-4-1-2-6-15(12)16/h1-2,4,6,8-11H,3,5,7H2
InChIKeyXIWBRGAUYFQUEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

10,11-Dihydro-9H-benzo[a]anthracen-8-one: Key Intermediate for Cyclopenta-Fused PAHs


10,11-Dihydro-9H-benzo[a]anthracen-8-one (CAS 5472-20-8) is a synthetic polycyclic aromatic ketone with the molecular formula C18H14O and a molecular weight of 246.3 g/mol . It serves as a critical intermediate for the construction of cyclopenta-fused benz[a]anthracene systems . This compound features a partially saturated 10,11-dihydro ring fused to a benz[a]anthracen-8-one core, imparting unique reactivity for downstream synthetic applications .

Why Generic Substitution of 10,11-Dihydro-9H-benzo[a]anthracen-8-one Fails


Generic substitution of 10,11-dihydro-9H-benzo[a]anthracen-8-one with closely related benz[a]anthracene derivatives is not straightforward. Its unique 10,11-dihydro substitution pattern dictates its specific reactivity as an intermediate for cyclopenta-fused polycyclic aromatic hydrocarbons . Other in-class compounds, such as benz[a]anthracene (CAS 56-55-3) or 10,11-dihydrobenz[a]anthracene (CAS 34501-50-3), lack the 8-oxo functional group essential for key transformations . Furthermore, variations in physical properties like LogP and solubility directly impact synthetic protocols [1]. The following evidence demonstrates why this specific compound must be prioritized for its intended applications.

Differentiating 10,11-Dihydro-9H-benzo[a]anthracen-8-one from Analogs


Purity and Analytical Certification

The commercial availability of 10,11-dihydro-9H-benzo[a]anthracen-8-one with a standard purity of 98%, accompanied by batch-specific QC documentation (NMR, HPLC, GC) from reputable vendors like Bidepharm, provides a verifiable quality benchmark . This level of documented purity is not uniformly available for all benz[a]anthracene derivatives. For comparison, many general-purpose vendors offer related compounds like 10,11-dihydrobenz[a]anthracene (CAS 34501-50-3) without explicit, batch-verified purity specifications [1].

Synthetic Intermediate Quality Control Procurement

Lipophilicity and Solubility Profile

The target compound exhibits a calculated LogP of 4.5 and a topological polar surface area (TPSA) of 17.1 Ų [1]. This lipophilicity profile is distinct from its fully aromatic analog, benz[a]anthracene (CAS 56-55-3), which has a LogP of 5.7 [2]. The lower LogP of 10,11-dihydro-9H-benzo[a]anthracen-8-one indicates improved handling in moderately polar organic solvents, which is advantageous for reaction workup and purification .

Physicochemical Properties Solubility LogP

Synthetic Utility: Cyclopenta-Fused PAH Intermediate

The compound is explicitly cited as an intermediate for the synthesis of novel polycyclic aromatic isomers of benz[a]anthracene containing a cyclopenta-fused ring . This specific utility is not shared by the more common benz[a]anthracene or 10,11-dihydrobenz[a]anthracene, which serve as precursors to phenolic derivatives . The presence of the 8-oxo group enables selective transformations essential for constructing cyclopenta-fused architectures [1].

Synthetic Intermediate Cyclopenta-fused Polycyclic Aromatic Hydrocarbons

Structural Confirmation: Unique Identifiers and Spectra

The compound possesses a unique InChIKey (XIWBRGAUYFQUEQ-UHFFFAOYSA-N) and associated spectroscopic references that ensure unambiguous identity verification [1]. This level of structural documentation is critical for procurement, as many related benz[a]anthracene derivatives are listed by vendors without complete InChIKey or spectral data, leading to potential misidentification .

Structural Characterization InChIKey Spectroscopy

Application Scenarios for 10,11-Dihydro-9H-benzo[a]anthracen-8-one


Synthesis of Cyclopenta-Fused Benz[a]anthracene Isomers

The primary and most well-documented application of 10,11-dihydro-9H-benzo[a]anthracen-8-one is as a synthetic intermediate for accessing novel cyclopenta-fused polycyclic aromatic hydrocarbons . This is supported by its explicit designation as such by multiple vendors and in synthetic methodology literature [1]. The compound's unique 8-oxo functional group and 10,11-dihydro motif are essential for the specific cyclization steps that form the cyclopenta ring .

Preparation of Structurally Defined Benz[a]anthracene Derivatives

The compound's ketone functionality allows for selective reduction, alkylation, and condensation reactions to generate a library of structurally diverse benz[a]anthracene analogs . This application leverages the compound's well-characterized physicochemical properties (LogP of 4.5, TPSA of 17.1 Ų) to optimize reaction conditions and purification protocols [1].

Material Science: Precursor for PAH-Based Organic Semiconductors

The benz[a]anthracene core is a known scaffold for organic electronic materials. 10,11-Dihydro-9H-benzo[a]anthracen-8-one, with its high purity (98%) and defined structure, can serve as a starting point for the synthesis of extended π-conjugated systems or as a dopant precursor in organic semiconductor research . Its distinct lipophilicity (LogP 4.5) may be advantageous for solution-processing techniques compared to more aromatic analogs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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